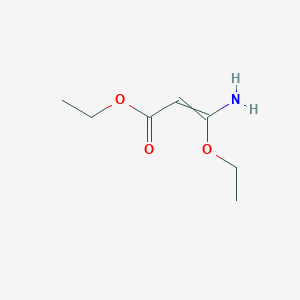
Ethyl 3-amino-3-ethoxyacrylate
Cat. No. B8674775
M. Wt: 159.18 g/mol
InChI Key: XLTPBSBNLKQLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04059433
Procedure details


In an oven-dried flask were placed 113.1 g of redistilled ethyl cyanoacetate, 46 g of ethanol (distilled from calcium hydride), and 500 ml of anhydrous diethyl ether. The solution was cooled to 0°, 36.5 g of hydrogen chloride gas were added and the flask was sealed. The mixture was refrigerated for several days until precipitation of white solid was observed. The white precipitate was collected by filtration and immediately resuspended in approximately 300 ml of diethyl ether. The ether-suspension was mixed with 1000 ml of a 40% aqueous solution of potassium carbonate (previously cooled to 0°). The ether layer was separated and placed over 30 g of anhydrous potassium carbonate. The aqueous phase was washed three times with 150 ml portions of diethyl ether. The washings were added to the ether phase over potassium carbonate. The combined ether phase and washings were decanted onto approximately 80 g of fresh anhydrous potassium carbonate. The potassium carbonate was removed by filtration and the ether was removed by evaporation under reduced pressure. The residue was distilled at 0.25 mm hg. The fraction distilling at 60° was collected to yield 85.5 g of ethyl 3-amino-3-ethoxyacrylate, nD25 = 1.4808. The ir and nmr spectra were consistent with the assigned structure.




Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[CH2:9]([OH:11])[CH3:10].Cl>C(OCC)C>[NH2:2][C:1]([O:11][CH2:9][CH3:10])=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
113.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
46 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
36.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In an oven-dried flask were placed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to 0°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask was sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was refrigerated for several days until precipitation of white solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The white precipitate was collected by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The ether-suspension was mixed with 1000 ml of a 40% aqueous solution of potassium carbonate (
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
previously cooled to 0°)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed three times with 150 ml portions of diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The washings were added to the ether phase over potassium carbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined ether phase and washings were decanted onto approximately 80 g of fresh anhydrous potassium carbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The potassium carbonate was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ether was removed by evaporation under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled at 0.25 mm
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The fraction distilling at 60°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=CC(=O)OCC)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 85.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
